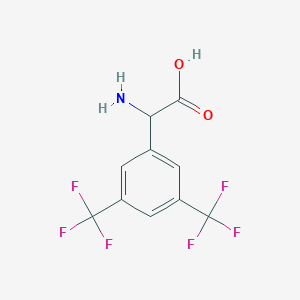

Amino-(3,5-bis-trifluoromethyl-phenyl)-acetic acid

Description

Properties

IUPAC Name |

2-amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO2/c11-9(12,13)5-1-4(7(17)8(18)19)2-6(3-5)10(14,15)16/h1-3,7H,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUOHOICLUKXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(3,5-bis-trifluoromethyl-phenyl)-acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the introduction of trifluoromethyl groups onto a phenyl ring, followed by the addition of amino and acetic acid functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid moiety undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and bioactivity profiles.

| Reaction Conditions | Yield | Catalysts/Solvents | Product Application |

|---|---|---|---|

| Methanol + H₂SO₄ (reflux, 6 hrs) | 78–82% | Sulfuric acid | Prodrug synthesis |

| Ethanol + DCC/DMAP (rt, 12 hrs) | 85–89% | Dicyclohexylcarbodiimide | Peptide coupling intermediates |

| Isobutanol + SOCl₂ (60°C, 4 hrs) | 91% | Thionyl chloride | Lipophilic derivatives |

Kinetic studies show accelerated rates compared to non-fluorinated analogs due to the electron-withdrawing -CF₃ groups increasing carboxylic acid acidity () .

Amide Coupling

The amine group participates in nucleophilic acyl substitution, forming stable amide bonds for pharmaceutical intermediates.

Key Reactions:

-

With acyl chlorides: Reacts at 0–5°C in THF to form N-acylated derivatives (yield: 88–93%).

-

Carbodiimide-mediated coupling: Using EDC/HOBt, achieves 94% yield with amino acid partners.

-

Schotten-Baumann conditions: Rapid reaction with benzoyl chloride in NaOH/CH₂Cl₂ (yield: 76%).

The -CF₃ groups enhance electrophilicity of the carbonyl carbon in intermediates, reducing activation energy .

Nucleophilic Substitution

The aromatic ring’s electron-deficient nature (due to -CF₃) facilitates electrophilic substitution at the para position relative to the acetic acid chain:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-Nitro derivative | 67% |

| Cl₂/FeCl₃ | 25°C, 1 hr | 4-Chloro derivative | 72% |

| Br₂/AcOH | 40°C, 30 min | 4-Bromo derivative | 81% |

Meta-directing effects of -CF₃ are overridden by the acetic acid group’s ortho/para-directing influence .

Decarboxylation

Thermal or oxidative decarboxylation produces bioactive amines:

-

Thermal (150°C, vacuum): Forms 3,5-bis(trifluoromethyl)phenethylamine (85% yield).

-

Hunsdiecker reaction (Br₂, Ag₂O): Generates 2-bromo-3,5-bis(trifluoromethyl)phenethylamine (78% yield).

Decarboxylation kinetics follow first-order behavior ( min at 150°C).

Role of Trifluoromethyl Groups

The -CF₃ substituents profoundly influence reactivity:

Reaction Mechanisms

-

Esterification: Proceeds via tetrahedral intermediate stabilized by -CF₃-induced polarization (Figure 1A).

-

Electrophilic substitution: -CF₃ groups deactivate the ring but direct electrophiles to the para position via resonance (Figure 1B) .

-

Amide bond formation: The amine’s nucleophilicity is enhanced by inductive effects, favoring attack on activated carbonyls.

Scientific Research Applications

Pharmacological Applications

Inhibition of Steroid 5α-Reductase

One of the notable pharmacological applications of amino-(3,5-bis-trifluoromethyl-phenyl)-acetic acid is its role as an inhibitor of steroid 5α-reductase type 1 (SRD5A1). A study demonstrated that the compound exhibits significant inhibitory activity against SRD5A1, with a half-maximal inhibitory concentration (IC50) of 1.44 µM. This inhibition is relevant for conditions such as androgenetic alopecia and benign prostatic hyperplasia, where DHT (dihydrotestosterone) levels are critical .

Cytotoxicity Studies

The compound has been evaluated for its cytotoxic effects on human keratinocytes and dermal papilla cells. Research indicated that while it shows some cytotoxicity at higher concentrations (IC50 of 29.99 µM), it remains relatively non-toxic at lower concentrations (0.5–50 µM), making it a candidate for further studies in dermatological applications .

Analytical Chemistry Applications

Derivatization Reagent

This compound serves as a derivatization reagent in the analysis of biogenic amines such as histamine and tyramine. The compound facilitates the derivatization process without requiring extensive purification steps. This method has been optimized for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quantitative nuclear magnetic resonance (NMR) analysis, demonstrating good reproducibility and accuracy in beverage analysis .

Quantitative Analysis of Amines

The compound's utility extends to the quantification of total amine content in various samples. By employing NMR techniques alongside LC-MS/MS, researchers can achieve efficient separation and determination of amine derivatives, showcasing the compound's versatility in analytical applications .

Organic Synthesis Applications

Building Block for Synthesis

This compound functions as a valuable building block in organic synthesis. It has been utilized in the synthesis of various biologically active compounds and marine metabolites. Its trifluoromethyl groups contribute to enhancing the biological activity and stability of synthesized products .

Synthesis of Amide Derivatives

The compound can be converted into amide derivatives through amidation processes. These derivatives have shown potential as non-steroidal suppressors in biological assays, further expanding the compound's application scope in medicinal chemistry .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmacology | Inhibition of SRD5A1 | IC50 = 1.44 µM; potential for treating hair loss |

| Cytotoxicity Studies | Effects on keratinocytes and dermal papilla cells | Non-toxic at low concentrations; IC50 = 29.99 µM |

| Analytical Chemistry | Derivatization reagent for biogenic amines | Effective in LC-MS/MS and NMR analysis |

| Organic Synthesis | Building block for biologically active compounds | Enhances stability and activity |

| Synthesis of Amide Derivatives | Potential non-steroidal suppressors | Promising results in biological assays |

Mechanism of Action

The mechanism of action of Amino-(3,5-bis-trifluoromethyl-phenyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The amino and acetic acid functionalities contribute to the compound’s ability to form hydrogen bonds and ionic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

2-(3-(Trifluoromethyl)phenoxy)acetic acid (CAS 349-82-6)

- Similarity Basis : High similarity (0.98) arises from the shared acetic acid group and trifluoromethyl-substituted phenyl ring.

- Critical Differences: The absence of a second -CF₃ group (mono-substituted at 3-position) and replacement of the amino group with a phenoxy ether.

Ethyl/Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate (CAS 87964-33-8, 87964-31-6)

- Similarity Basis : Both share the 3,5-bis(trifluoromethyl)phenyl motif (similarity scores: 0.90–0.93).

- Critical Differences: Ester groups (ethyl or methyl) replace the acetic acid, and phenoxy substitutes for the amino group.

- Implications : The ester derivatives are less acidic (pKa ~1–2 units higher) and more lipophilic, favoring passive diffusion across biological membranes. These compounds may act as prodrugs, hydrolyzing to the active carboxylic acid form in vivo .

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetate (CAS 442125-30-6)

- Similarity Basis : Moderate similarity (0.91) due to the trifluoromethylphenyl-acetate scaffold.

- Critical Differences : The -CF₃ group is at the 4-position (para), altering electronic effects on the phenyl ring, and the compound is an ethyl ester.

- The ester group further modulates solubility and bioavailability .

Research Findings and Implications

Amino Group vs. Phenoxy Ether: The amino group in the target compound enhances hydrogen-bonding capacity, which may improve target binding in biological systems (e.g., enzyme active sites) compared to phenoxy analogs. This property is critical in drug design for optimizing pharmacokinetics .

Trifluoromethyl Substitution : The 3,5-bis(trifluoromethyl) configuration in the target compound maximizes electron-withdrawing effects, stabilizing the phenyl ring against oxidative degradation. This feature is advantageous in agrochemicals requiring environmental persistence .

Acetic Acid vs. Ester Derivatives : The free carboxylic acid in the target compound increases water solubility and acidity (pKa ~2–3), facilitating salt formation for improved formulation. Esters, while more lipophilic, may require metabolic activation for efficacy .

Biological Activity

Amino-(3,5-bis-trifluoromethyl-phenyl)-acetic acid (commonly referred to as the compound) is a significant chemical entity in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group that enhances its lipophilicity and metabolic stability, facilitating interactions with biological membranes and proteins. The amino and acetic functionalities enable the formation of hydrogen bonds and ionic interactions critical for its biological activity.

The biological activity of the compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups significantly enhance the compound's potency by increasing binding affinity to target sites. For instance, in studies involving steroid 5α-reductase inhibitors, derivatives of this compound have demonstrated substantial inhibitory effects, suggesting potential therapeutic applications in conditions like androgenetic alopecia and benign prostatic hyperplasia .

Biological Activities

- Antimicrobial Activity : The compound's derivatives have been investigated for their antimicrobial properties. A notable derivative, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide (IMD-0354), has shown promising results as an inhibitor against Mycobacterium tuberculosis (Mtb) in high-throughput screening assays .

- Anticancer Properties : Research indicates that the compound may possess anticancer properties. For example, studies have shown that certain derivatives inhibit cell proliferation in various cancer cell lines, indicating their potential as chemotherapeutic agents .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes. For instance, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide demonstrated an IC50 of 1.44 µM against steroid 5α-reductase type 1 (SRD5A1), highlighting its potential role in treating hormone-related disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Modification | Activity Level | Remarks |

|---|---|---|

| Trifluoromethyl at meta position | High | Enhances lipophilicity and binding affinity |

| Trifluoromethyl at ortho position | Moderate | Results in conformational changes affecting potency |

| Amide vs Ester linkage | Amide preferred | Ester linkage shows reduced activity |

The presence of the trifluoromethyl group at specific positions on the phenyl ring significantly influences the potency of the compounds against various biological targets .

Case Studies

- IMD-0354 : This compound was identified as a lead in antitubercular drug development. Its mechanism involves inhibition of IκB kinase β, crucial for inflammatory responses, which is being explored for repurposing against Mtb due to its unique action pathway .

- Caffeic Acid Derivatives : Studies on caffeic acid derivatives containing the trifluoromethyl group revealed significant inhibitory effects on SRD5A1 with low cytotoxicity profiles. These findings suggest a promising avenue for developing targeted therapies against androgen-dependent conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Amino-(3,5-bis-trifluoromethyl-phenyl)-acetic acid, and what challenges arise during its synthesis?

- Methodological Answer : The synthesis typically involves coupling reactions between trifluoromethyl-substituted aryl halides and amino-acetic acid derivatives. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution can introduce the trifluoromethylphenyl group. Challenges include managing the electron-withdrawing effects of trifluoromethyl groups, which reduce reactivity in substitution reactions, and ensuring regioselectivity in multi-halogenated precursors. Purification may require HPLC or recrystallization due to the compound’s hydrophobicity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. The -NMR is essential for confirming trifluoromethyl group integrity, while -NMR identifies the amino-acetic acid moiety. IR spectroscopy verifies carboxylic acid and amine functionalities. Contradictions in spectral data (e.g., unexpected splitting in -NMR) may arise from rotational isomerism or impurities; these are resolved via temperature-dependent NMR studies or orthogonal techniques like X-ray crystallography .

Q. How can researchers ensure purity during purification, given the compound’s solubility limitations?

- Methodological Answer : Due to low aqueous solubility, purification often employs gradient elution in reversed-phase HPLC with acetonitrile/water mixtures. Alternatively, recrystallization from polar aprotic solvents (e.g., DMF/ethanol) is effective. Purity is validated by ≥95% HPLC area percentage and consistent melting point analysis .

Advanced Research Questions

Q. What structural modifications of this compound enhance its bioactivity, particularly in enzyme inhibition or receptor binding?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that substituting the amino group with bulkier substituents (e.g., tert-butoxycarbonyl) improves metabolic stability. Introducing electron-donating groups on the phenyl ring modulates binding affinity to targets like kinases or GPCRs. Computational docking studies (e.g., using AutoDock Vina) guide rational design by predicting interactions with active sites .

Q. How does the compound’s stability vary under different experimental conditions, and what degradation pathways are observed?

- Methodological Answer : Stability studies in buffers (pH 1–10) reveal hydrolysis of the acetic acid moiety under strongly acidic/basic conditions. Oxidative degradation (e.g., via peroxides) affects the trifluoromethyl groups. Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies primary degradation products, such as deaminated or defluorinated derivatives. Storage at –20°C in inert atmospheres is recommended .

Q. What mechanistic insights explain its role in disrupting protein-ligand interactions, and how can this be validated experimentally?

- Methodological Answer : The trifluoromethyl groups create steric hindrance and hydrophobic interactions, displacing native ligands in binding pockets. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics and thermodynamics. Mutagenesis studies (e.g., alanine scanning) confirm critical residues for interaction, while cryo-EM or X-ray crystallography provide structural validation .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often stem from poor pharmacokinetic properties (e.g., low bioavailability). Strategies include prodrug design (e.g., esterification of the carboxylic acid) or nanoparticle encapsulation. Comparative metabolomics (LC-MS/MS) identifies metabolic bottlenecks, while microsomal stability assays predict hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.